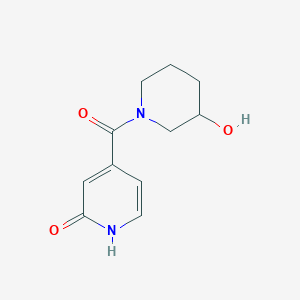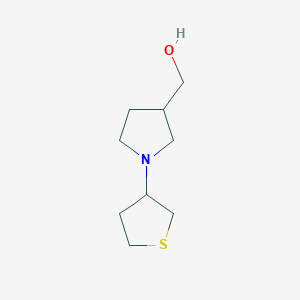
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9FN2O3 and a molecular weight of 224.19 g/mol .
Synthesis Analysis
The synthesis of azetidine derivatives, such as 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid, is an important area of research . Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis
The molecular structure of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid comprises a fluoronicotinoyl group attached to the first carbon of an azetidine ring, and a carboxylic acid group attached to the third carbon of the azetidine ring .Chemical Reactions Analysis
Azetidines, including 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid, are known for their reactivity and versatility as heterocyclic synthons . They are used in various catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid belongs to a class of compounds that have significant implications in medicinal chemistry due to their structural complexity and functional versatility. The compound is a part of the broader family of azetidine-based molecules, which have been explored for various synthetic and biological applications. Azetidines, including derivatives like 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid, are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Their significance lies in their application as building blocks in medicinal chemistry, where the unique azetidine ring can influence the biological activity and pharmacokinetic properties of the derived compounds.
One pathway to synthesizing fluorinated azetidine derivatives involves bromofluorination of precursor molecules, followed by ring closure and functional group transformations. This method has been applied to create a new cyclic fluorinated beta-amino acid, showcasing the potential of such fluorinated azetidines as building blocks in medicinal chemistry (Van Hende et al., 2009). Additionally, the incorporation of fluorine atoms into the azetidine ring can enhance the molecule's lipophilicity and metabolic stability, making these derivatives valuable for drug design and synthesis.
Another aspect of azetidine-based research focuses on the development of chimeric molecules that integrate azetidine units with amino acid frameworks. These chimeras aim to study the influence of conformation on peptide activity, opening new avenues for the design of peptide-based therapeutics with enhanced efficacy and specificity (Sajjadi & Lubell, 2008).
Material Science and Polymer Chemistry
In material science, azetidine-containing compounds have been utilized in the development of self-curable systems for aqueous-based polyurethane dispersions. By incorporating azetidine end groups into polyurethane prepolymers, researchers have created single-component, self-curable aqueous dispersions that form polymeric networks upon drying. This innovation demonstrates the utility of azetidine derivatives in creating advanced materials with potential applications in coatings, adhesives, and sealants (Wang et al., 2006).
Eigenschaften
IUPAC Name |
1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOKRDTFVFAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




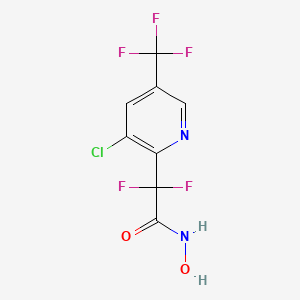

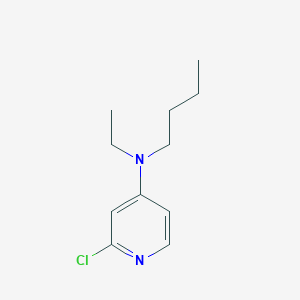


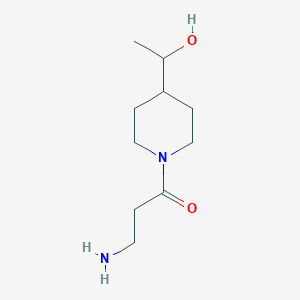

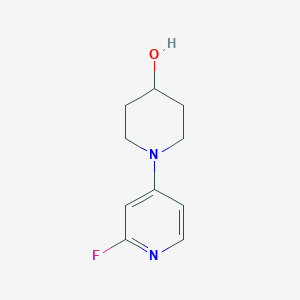

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
